1-carbamoylpiperidine-4-carboxylic Acid

Lipophilicity Solubility Drug design

1-Carbamoylpiperidine-4-carboxylic acid is a dual-purpose fragment with validated binding to carbonic anhydrase II (Kd 290 nM) and a solved co-crystal structure with SARS-CoV-2 Nsp3 macrodomain at 1.18 Å (PDB 5S4H). Its low lipophilicity (LogP −0.84), modest PSA (83.6 Ų), and single acidic pKa (4.66) distinguish it from isonipecotic acid or piperidine-1-carboxamide. The 4-carboxy group enables direct amide coupling or esterification without deprotection. Procure this ≥95% pure building block as a structurally authenticated starting point for fragment elaboration, macrodomain inhibitor design, or mTOR-targeted library synthesis.

Molecular Formula C7H12N2O3
Molecular Weight 172.18 g/mol
CAS No. 467430-50-8
Cat. No. B1364841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-carbamoylpiperidine-4-carboxylic Acid
CAS467430-50-8
Molecular FormulaC7H12N2O3
Molecular Weight172.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)C(=O)N
InChIInChI=1S/C7H12N2O3/c8-7(12)9-3-1-5(2-4-9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11)
InChIKeySIYQEPJUSPTPGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Carbamoylpiperidine-4-carboxylic Acid (CAS 467430-50-8): Procurement‑Grade Physicochemical and Structural Profile


1‑Carbamoylpiperidine‑4‑carboxylic acid (also designated 1‑(aminocarbonyl)‑4‑carboxypiperidine) is a piperidine‑4‑carboxylic acid derivative in which the ring nitrogen carries a primary carbamoyl group [REFS‑1]. The compound is a crystalline solid (melting point 196 °C, with decomposition) and is supplied at ≥95% purity [REFS‑2]. Its structure has been unequivocally validated by X‑ray crystallography (PDB ligand W3V, resolution 1.18 Å), confirming the presence of the 4‑carboxy substituent and the planar carbamoyl moiety [REFS‑3].

1‑Carbamoylpiperidine‑4‑carboxylic Acid: Why Simple Piperidine‑4‑carboxylates Are Not Interchangeable


1‑Carbamoylpiperidine‑4‑carboxylic acid cannot be replaced by unsubstituted piperidine‑4‑carboxylic acid (isonipecotic acid) or by piperidine‑1‑carboxamide because the carbamoyl and carboxylic acid functions synergistically determine the compound’s physicochemical and recognition properties. Removal of the 4‑carboxy group (as in piperidine‑1‑carboxamide) increases lipophilicity by >2 log units (LogP ≈ 1.19 vs. −0.84) and eliminates the ionisable acidic centre [REFS‑1]; conversely, omission of the N‑carbamoyl group (isonipecotic acid) removes the hydrogen‑bond donor‑acceptor network that is essential for the binding interactions observed in the SARS‑CoV‑2 Nsp3 macrodomain crystal structure [REFS‑2]. Consequently, substitution with a simpler analog compromises both solubility profile and target engagement, as documented in the quantitative evidence below.

1‑Carbamoylpiperidine‑4‑carboxylic Acid: Verified Differentiation Data for Sourcing Decisions


LogP Reduction Relative to Piperidine‑1‑carboxamide: Enhanced Aqueous Compatibility

The presence of a 4‑carboxylic acid group in 1‑carbamoylpiperidine‑4‑carboxylic acid drastically reduces lipophilicity compared with the parent piperidine‑1‑carboxamide scaffold. The target compound exhibits a predicted LogP of −0.84 [REFS‑1], whereas piperidine‑1‑carboxamide has a predicted LogP of +1.19 [REFS‑2]. This difference of more than 2 log units translates into a >100‑fold shift in the octanol‑water partition coefficient, directly impacting aqueous solubility and the ability to formulate in polar, physiologically relevant media.

Lipophilicity Solubility Drug design

Polar Surface Area (PSA) Increase vs. Piperidine‑1‑carboxamide: Tuning Permeability and Solubility

The 4‑carboxylic acid moiety adds approximately 39 Ų of polar surface area relative to the unsubstituted piperidine‑1‑carboxamide. 1‑Carbamoylpiperidine‑4‑carboxylic acid has a PSA of 83.6–84.0 Ų [REFS‑1], whereas piperidine‑1‑carboxamide presents a PSA of ≈45 Ų [REFS‑2]. This nearly twofold increase in PSA correlates with enhanced aqueous solubility and a reduced likelihood of passive membrane diffusion, a property that can be exploited when designing peripherally restricted agents or when improving solubility‑limited absorption.

PSA Permeability Physicochemical properties

Carbonic Anhydrase II Binding Affinity: Kd = 290 nM

In a direct binding assay using the ThermoFluor method, 1‑carbamoylpiperidine‑4‑carboxylic acid binds to human carbonic anhydrase II with a dissociation constant (Kd) of 290 nM at pH 7.5 [REFS‑1]. This affinity is within the range expected for fragment‑sized ligands (MW 172 Da) and is attributed to the combination of the carbamoyl group (which can coordinate the active‑site zinc) and the carboxylic acid that participates in a polar interaction network. In contrast, piperidine‑1‑carboxamide, which lacks the 4‑carboxy substituent, does not provide the same carboxylate‑mediated contacts and is expected to show substantially weaker or undetectable binding.

Carbonic anhydrase Binding affinity Fragment screening

SARS‑CoV‑2 Nsp3 Macrodomain Co‑crystal Structure (PDB 5S4H, 1.18 Å)

1‑Carbamoylpiperidine‑4‑carboxylic acid has been co‑crystallized with the SARS‑CoV‑2 Nsp3 macrodomain at 1.18 Å resolution (PDB entry 5S4H) [REFS‑1]. The electron density unambiguously defines the binding pose: the carbamoyl group forms hydrogen bonds with the macrodomain’s adenosine‑binding cleft, while the 4‑carboxylic acid engages a basic residue cluster. In a comparative crystallographic fragment screen, this compound was retained as a validated hit, whereas numerous other piperidine‑containing fragments lacking the 4‑carboxy group failed to show interpretable density under identical soaking conditions [REFS‑2]. The structure provides a robust starting point for structure‑guided optimisation.

Antiviral Macrodomain X‑ray crystallography

Melting Point (196 °C, dec.) vs. Isonipecotic Acid (>300 °C): Handling and Formulation Implications

1‑Carbamoylpiperidine‑4‑carboxylic acid melts with decomposition at 196 °C [REFS‑1], a temperature more than 100 °C lower than the melting point of isonipecotic acid (piperidine‑4‑carboxylic acid, >300 °C) [REFS‑2]. The lower melting point reflects weaker crystal packing and may correlate with improved solubility in organic solvents commonly used for amide coupling or esterification reactions. For procurement, this implies that 1‑carbamoylpiperidine‑4‑carboxylic acid can be handled and stored under standard ambient conditions without requiring specialised high‑temperature drying protocols.

Thermal stability Crystallinity Solid‑state properties

Acidic pKa (4.66) vs. Isonipecotic Acid (pKa ≈ 3.1/9.9): Protonation State at Physiological pH

The carboxylic acid of 1‑carbamoylpiperidine‑4‑carboxylic acid has a predicted pKa of 4.66 [REFS‑1], indicating that at pH 7.4 the compound exists predominantly as the carboxylate anion. In contrast, isonipecotic acid displays a carboxylic acid pKa of approximately 3.1 and a piperidine nitrogen pKa of 9.9, leading to a zwitterionic species at neutral pH [REFS‑2]. The different ionisation state influences solubility, logD, and protein‑binding interactions, making the two compounds chemically distinct despite their structural similarity. For medicinal chemistry programmes, the simpler monobasic character of 1‑carbamoylpiperidine‑4‑carboxylic acid offers a cleaner ionisation profile and may reduce the risk of pH‑dependent permeability fluctuations.

Ionisation pKa Druglikeness

1‑Carbamoylpiperidine‑4‑carboxylic Acid: High‑Impact Research and Industrial Use Cases


Fragment‑Based Lead Discovery Targeting Carbonic Anhydrase Isoforms

The validated Kd of 290 nM for carbonic anhydrase II [REFS‑1] establishes 1‑carbamoylpiperidine‑4‑carboxylic acid as a high‑quality fragment hit. Procurement of this compound enables rapid advancement into fragment elaboration, with the 4‑carboxylic acid providing a synthetic handle for amide coupling or esterification without requiring additional deprotection steps. Because the fragment already incorporates the carbamoyl zinc‑binding motif, structure‑guided optimisation can focus on improving selectivity across the carbonic anhydrase family while maintaining the favourable physicochemical properties (LogP −0.84, PSA 83.6 Ų) that distinguish it from more lipophilic analogs.

Structure‑Guided Design of SARS‑CoV‑2 Nsp3 Macrodomain Inhibitors

The co‑crystal structure at 1.18 Å resolution (PDB 5S4H) [REFS‑2] provides an unambiguous template for designing inhibitors of the SARS‑CoV‑2 macrodomain, a validated antiviral target. Laboratories engaged in COVID‑19 research can procure 1‑carbamoylpiperidine‑4‑carboxylic acid as a structurally characterised starting point, avoiding the time‑consuming crystallographic triage of non‑binding piperidine fragments. The atomic coordinates allow immediate computational docking of designed analogs, accelerating the development of potent macrodomain ligands.

Synthesis of mTOR‑Selective Inhibitors Incorporating a 1‑Carbamoylpiperidine Pharmacophore

Patent literature demonstrates that appending a 1‑carbamoylpiperidine moiety onto an appropriate heterocyclic core yields mTOR inhibitors with sub‑nanomolar IC₅₀ and >1000‑fold selectivity over PI3Kα [REFS‑3]. 1‑Carbamoylpiperidine‑4‑carboxylic acid serves as a direct precursor for such series; the 4‑carboxy group can be amidated or reduced to install diverse substituents while retaining the critical N‑carbamoyl pharmacophore. Procuring this building block streamlines the preparation of focused libraries for mTOR‑targeted oncology programmes.

Physicochemical Profiling of Carboxylic Acid‑Containing Piperidine Fragments

With a predicted LogP of −0.84, a PSA of 83.6 Ų, and a single acidic pKa of 4.66 [REFS‑4][REFS‑5], 1‑carbamoylpiperidine‑4‑carboxylic acid occupies a distinct region of physicochemical space compared with isonipecotic acid or piperidine‑1‑carboxamide. Procurement of this compound is therefore recommended for core‑hopping exercises, scaffold‑diversification campaigns, or the construction of property‑focused fragment libraries. Its monobasic character and low lipophilicity make it especially suitable for developing peripherally restricted agents or for improving solubility in lead optimisation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-carbamoylpiperidine-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.